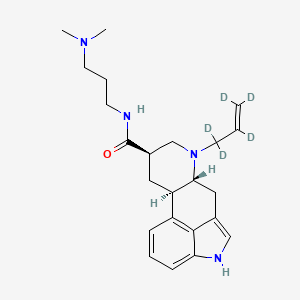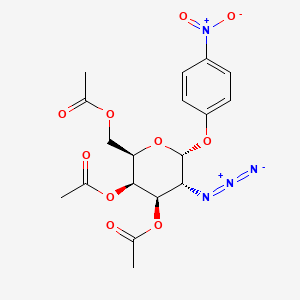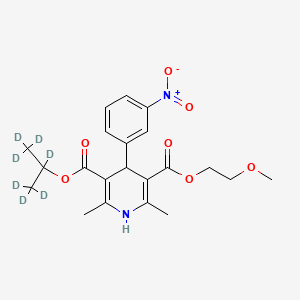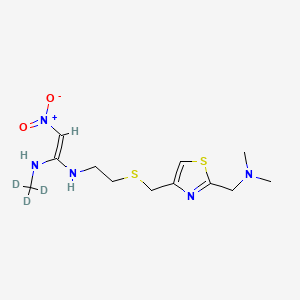
Benzydamine-d6 N-Oxide
Overview
Description
Benzydamine-d6 N-Oxide is a deuterium-labeled derivative of Benzydamine N-Oxide. It is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Mechanism of Action
Target of Action
Benzydamine-d6 N-Oxide, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine , primarily targets inflammatory cytokines and prostaglandins . It inhibits the synthesis of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and prostaglandins . These targets play a crucial role in the inflammatory response, and their inhibition leads to the relief of inflammation and associated pain .
Mode of Action
This compound interacts with its targets by inhibiting their synthesis . This interaction results in decreased inflammation and pain. It also inhibits leukocyte-endothelial interactions, neutrophil degranulation, vasodilation, and vascular permeability . These actions contribute to its anti-inflammatory and analgesic properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it disrupts the signaling pathways that lead to inflammation and pain . Additionally, it inhibits the oxidative burst of neutrophils, which is a key component of the body’s immune response .
Pharmacokinetics
This compound is highly lipid-soluble in its unionized form . This property allows it to be passively reabsorbed in the renal tubule , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it reduces inflammation at the molecular level . At the cellular level, it inhibits leukocyte-endothelial interactions and neutrophil degranulation, leading to a decrease in inflammation and associated pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can impact its solubility and absorption . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzydamine-d6 N-Oxide is synthesized through the N-oxygenation of Benzydamine. The process involves the use of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, which catalyze the oxidation of Benzydamine to its N-oxide form . The reaction is typically carried out in the presence of NADPH and oxygen, under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic approaches. These methods involve the use of immobilized FMO3 enzymes or whole-cell catalysts to achieve high yields of the N-oxide product . The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzydamine-d6 N-Oxide primarily undergoes oxidation reactions. The compound is stable under various conditions, but it can be further oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: The primary oxidation reaction involves the use of FMO enzymes in the presence of NADPH and oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major product formed from the oxidation of Benzydamine is Benzydamine N-Oxide. Further oxidation or reduction can lead to various derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzydamine-d6 N-Oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzydamine: The parent compound, which is also an NSAID with similar anti-inflammatory and analgesic properties.
Benzydamine N-Oxide: The non-deuterated form of Benzydamine-d6 N-Oxide, used in similar research applications.
Other NSAIDs: Compounds such as ibuprofen and aspirin, which have different mechanisms of action and pharmacokinetic profiles.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of its metabolic pathways and pharmacokinetics. The deuterium atoms provide stability and can alter the compound’s interaction with metabolic enzymes, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKEFPZHPEYJK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724607 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-03-0 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














